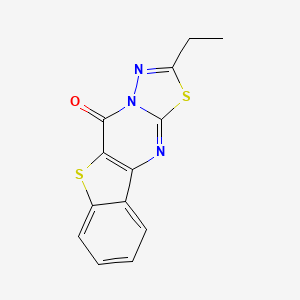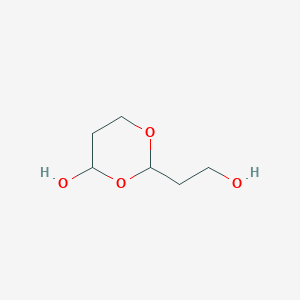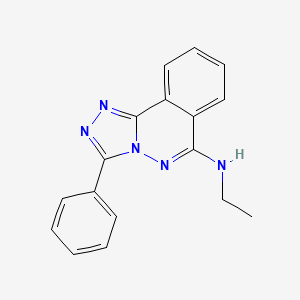
1,2-Distearyl citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Distearyl citrate is an ester of citric acid and stearyl alcohol. It is a white solid that is insoluble in water but soluble in organic solvents. This compound is primarily used in the cosmetics and personal care industry due to its excellent emollient and conditioning properties .
Méthodes De Préparation
1,2-Distearyl citrate can be synthesized through the esterification of citric acid with stearyl alcohol. The reaction typically involves heating citric acid and stearyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction .
Industrial production methods often involve the use of continuous reactors to ensure consistent product quality and yield. The reaction mixture is then purified through distillation or recrystallization to obtain pure this compound .
Analyse Des Réactions Chimiques
1,2-Distearyl citrate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, this compound can be hydrolyzed back to citric acid and stearyl alcohol.
Substitution: It can undergo substitution reactions where the stearyl groups are replaced by other alkyl or aryl groups.
Common reagents used in these reactions include strong acids like hydrochloric acid for hydrolysis, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions are citric acid, stearyl alcohol, and various oxidation products .
Applications De Recherche Scientifique
1,2-Distearyl citrate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1,2-Distearyl citrate primarily involves its interaction with the lipid bilayers of cell membranes. It acts as an emollient by forming a protective barrier on the skin, which helps to retain moisture and prevent dryness . In pharmaceutical formulations, it enhances the absorption of active ingredients through the skin by disrupting the lipid bilayers and increasing permeability .
Comparaison Avec Des Composés Similaires
1,2-Distearyl citrate is similar to other esters of citric acid, such as dicocoyl pentaerythrityl distearyl citrate and stearyl citrate tri ester. it is unique in its specific combination of citric acid and stearyl alcohol, which gives it distinct emollient and conditioning properties .
Dicocoyl pentaerythrityl distearyl citrate: This compound is used in similar applications but has additional fatty acid components from coconut oil, which can enhance its conditioning properties.
Stearyl citrate tri ester: This compound has three stearyl groups attached to citric acid, providing even greater emollient properties but may be less suitable for certain formulations due to its higher molecular weight.
Propriétés
Numéro CAS |
750511-99-0 |
|---|---|
Formule moléculaire |
C42H80O7 |
Poids moléculaire |
697.1 g/mol |
Nom IUPAC |
3-hydroxy-5-octadecoxy-3-octadecoxycarbonyl-5-oxopentanoic acid |
InChI |
InChI=1S/C42H80O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-48-40(45)38-42(47,37-39(43)44)41(46)49-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h47H,3-38H2,1-2H3,(H,43,44) |
Clé InChI |
PGGUBOZIFQYBOV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)CC(CC(=O)O)(C(=O)OCCCCCCCCCCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,3R,4R,6R)-4-[2-(diethylamino)ethoxy]-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12733280.png)








![ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride](/img/structure/B12733347.png)



